Regioisomeric Identity: Direct Comparison of 5-Acetyl vs. 6-Acetyl-5-Hydroxy Analogs from the Same Natural Source
The target compound is defined by its 6-acetyl-5-hydroxy substitution on the dihydrobenzofuran ring, in contrast to compound 1 (methyl 2-(5-acetyl-2,3-dihydrobenzo[b]furan-2-yl)propenoate), which is a simple 5-acetyl tremetone derivative co-isolated from the same root extract of Microglossa pyrifolia. The key differentiation is the presence of a phenolic -OH group at position 5 in the target compound, which is absent in compound 1. The molecular weight of the target is 262.26 g/mol, versus 246.26 g/mol for compound 1, consistent with the additional oxygen atom . The authors note this 6-acetyl-5-hydroxy pattern is rare, with compound 1 being the sole exception among seven isolated dihydrobenzofurans [1].
| Evidence Dimension | Molecular structure and molecular weight |
|---|---|
| Target Compound Data | 6-acetyl-5-hydroxy substitution; C14H14O5; MW: 262.26 g/mol |
| Comparator Or Baseline | Compound 1: methyl 2-(5-acetyl-2,3-dihydrobenzo[b]furan-2-yl)propenoate; C14H14O4; MW: 246.26 g/mol |
| Quantified Difference | ΔMW = 16.00 g/mol (one additional oxygen atom; phenolic OH at C-5) |
| Conditions | Characterization by UV, MS, and NMR spectroscopy from M. pyrifolia roots [1]. |
Why This Matters
For procurement, this regioisomeric difference ensures the selection of the correct chemotaxonomic marker or pharmacological probe, as the presence of the phenolic hydroxyl group critically alters molecular interactions, solubility, and potential bioactivity.
- [1] Schmidt, T.J., Hildebrand, M.R. and Willuhn, G. (2003). New Dihydrobenzofurans and Triterpenoids from Roots of Microglossa pyrifolia. Planta Med, 69(3), pp. 258-264. View Source
